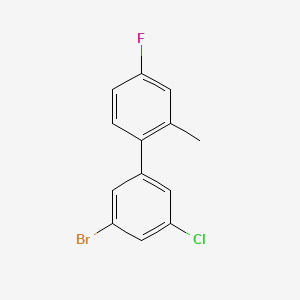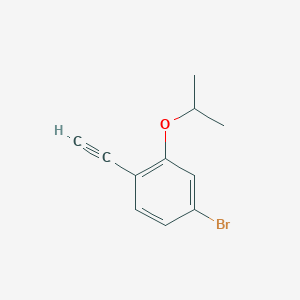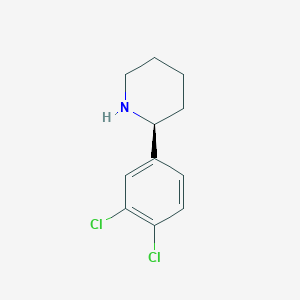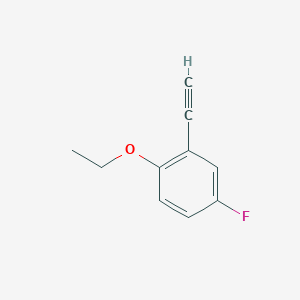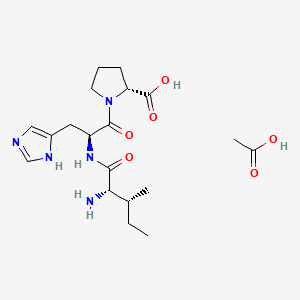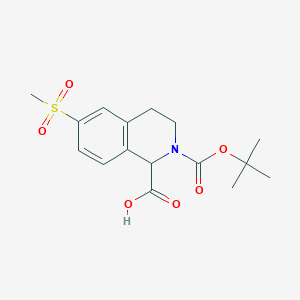![molecular formula C14H10ClFO2 B14767807 2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an acetic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Halogenation: The biphenyl compound is first halogenated to introduce the chloro and fluoro substituents. This can be achieved using reagents such as chlorine (Cl2) and fluorine (F2) under controlled conditions.
Acetylation: The halogenated biphenyl is then subjected to acetylation to introduce the acetic acid functional group. This can be done using acetic anhydride (CH3CO)2O in the presence of a catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of 2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid may involve large-scale halogenation and acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Esterification: The acetic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are used.
Major Products Formed
Substitution: Products with different functional groups replacing the chloro and fluoro substituents.
Oxidation: Oxidized derivatives of the biphenyl compound.
Reduction: Reduced forms of the biphenyl compound.
Esterification: Ester derivatives of the acetic acid group.
Wissenschaftliche Forschungsanwendungen
2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The acetic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3’-Chloro-4-fluoro-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but different position of the fluoro substituent.
2-(3’-Bromo-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid: Bromine substituent instead of chlorine.
2-(3’-Chloro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid: Methyl group instead of fluoro.
Uniqueness
2-(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the specific combination of chloro and fluoro substituents on the biphenyl ring, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H10ClFO2 |
|---|---|
Molekulargewicht |
264.68 g/mol |
IUPAC-Name |
2-[4-(3-chlorophenyl)-2-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H10ClFO2/c15-12-3-1-2-9(6-12)10-4-5-11(8-14(17)18)13(16)7-10/h1-7H,8H2,(H,17,18) |
InChI-Schlüssel |
VFLOGDWKAGKLAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)

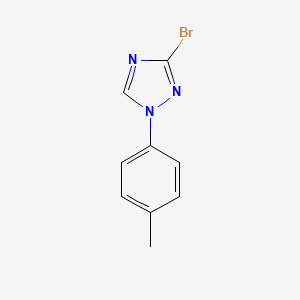
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14767764.png)
